N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide
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Overview
Description
N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide typically involves the reaction of 2-aminobenzothiazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties, showing efficacy against a range of pathogens.
Medicine: Explored for its anti-inflammatory and anticancer activities, with studies indicating its potential as a therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation and DNA topoisomerases in cancer.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1]: Known for its antibacterial activity.
N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides: Studied for their anti-inflammatory properties.
N-(Benzo[d]thiazol-2-yl)-2-(morpholino) ethylamino benzamides: Evaluated for their anticancer potential.
Uniqueness
N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide stands out due to its unique combination of a benzothiazole ring and a methoxyacetamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H12N2O2S/c1-15-7-10(14)12-6-11-13-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,12,14) |
InChI Key |
CBIKNBNDZCLIGA-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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